molecular formula C12H11FN2O2 B1463398 methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate CAS No. 1189736-20-6

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B1463398
M. Wt: 234.23 g/mol
InChI Key: LYNFTFXCTKQADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : (3-Fluorophenyl-1-yl)boronic acid, 3-Fluorobenzeneboronic acid, m-Fluorophenylboronic acid, m-fluoro-Benzeneboronic acid

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-fluorophenylboronic acid with methyl 3-amino-4-pyrrole-2-carboxylate . The boronic acid serves as a versatile building block in organic synthesis, and its functionalization is crucial for accessing various derivatives .


Molecular Structure Analysis

The molecular structure of methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate consists of a pyrrole ring fused with a phenyl ring, bearing an amino group at position 3 and a carboxylate group at position 2. The fluorine atom is attached to the phenyl ring .


Chemical Reactions Analysis

  • Protodeboronation : The boronic ester functionality can undergo protodeboronation, leading to the release of boronic acid and subsequent functionalization .
  • Hydromethylation : The radical approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 214-218°C
  • Hazardous Properties : Harmful if swallowed, causes skin irritation, and may cause respiratory irritation

Safety And Hazards

  • Store in a well-ventilated place .

properties

IUPAC Name

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)9(6-15-11)7-3-2-4-8(13)5-7/h2-6,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNFTFXCTKQADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CN1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
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methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
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methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
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methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
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methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate
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methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

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